molecular formula C22H18N3O4 B601666 Deferasirox Methyl Ester CAS No. 1266741-05-2

Deferasirox Methyl Ester

Número de catálogo: B601666
Número CAS: 1266741-05-2
Peso molecular: 387.39
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Deferasirox Methyl Ester is a derivative of Deferasirox, an orally active tridentate iron chelator. Deferasirox is primarily used to treat chronic iron overload due to blood transfusions in patients with conditions such as thalassemia and sickle cell anemia . This compound retains the iron-chelating properties of its parent compound, making it a valuable tool in managing iron toxicity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Deferasirox Methyl Ester involves several key steps:

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The reaction conditions are carefully controlled to ensure high purity and yield. The process involves:

Análisis De Reacciones Químicas

Types of Reactions: Deferasirox Methyl Ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed:

Aplicaciones Científicas De Investigación

Therapeutic Applications

1.1 Iron Overload Treatment
Deferasirox Methyl Ester is primarily recognized for its role in treating chronic iron overload conditions, such as those resulting from repeated blood transfusions in patients with thalassemia and sickle cell disease. Clinical studies have demonstrated that deferasirox effectively reduces iron burden, thereby mitigating organ damage associated with excess iron accumulation. For instance, a study involving patients with beta-thalassemia showed a significant reduction in liver iron concentration after treatment with deferasirox .

1.2 Anticancer Properties
Recent investigations have revealed that deferasirox and its derivatives may possess anticancer properties due to their ability to chelate iron, which is essential for tumor growth. A study highlighted the synthesis of novel amino acid derivatives of deferasirox that exhibited cytotoxic effects against various cancer cell lines, suggesting a potential role in cancer therapy . The mechanism involves the modulation of reactive oxygen species generation within cancer cells, leading to apoptosis.

Pharmacological Mechanisms

This compound functions as a potent iron chelator, binding to ferric ions and facilitating their excretion from the body. This mechanism is crucial for preventing oxidative stress and cellular damage associated with iron overload. Additionally, studies have indicated that deferasirox can exert anti-inflammatory effects, further broadening its therapeutic potential beyond iron chelation .

Drug Formulation and Quality Control

3.1 Formulation Development
The methyl ester form of deferasirox is utilized in the development of oral formulations aimed at improving bioavailability and patient compliance. Research has focused on creating formulations that provide controlled release under specific pH conditions to enhance therapeutic efficacy while minimizing gastrointestinal side effects .

3.2 Quality Control Applications
this compound serves as a secondary reference standard in quality control processes during the manufacturing of deferasirox formulations. Its use ensures consistency and reliability in drug production, adhering to FDA guidelines for pharmaceutical quality assurance .

Case Studies

Study Objective Results
ESCALATOR Study (2009)Evaluate efficacy of deferasirox in beta-thalassemia57% treatment success rate; significant reduction in liver iron concentrationSupports efficacy of deferasirox in managing iron overload
Anticancer Activity (2020)Investigate cytotoxic effects of deferasirox derivativesNew compounds showed significant cytotoxicity against cancer cell linesSuggests potential use in cancer therapy due to iron chelation properties
Formulation Study (2014)Develop improved oral formulations of deferasiroxHigher bioavailability achieved with new formulationsEnhances therapeutic outcomes for patients requiring iron chelation

Mecanismo De Acción

Deferasirox Methyl Ester exerts its effects by binding to trivalent (ferric) iron with high affinity. Two molecules of this compound bind to one iron atom, forming a stable complex that is eliminated via the kidneys. This mechanism helps in reducing iron toxicity by facilitating the excretion of excess iron from the body .

Comparación Con Compuestos Similares

    Deferoxamine: Another iron chelator used to treat iron overload. Unlike Deferasirox Methyl Ester, Deferoxamine is administered via injection.

    Deferiprone: An oral iron chelator with a different chemical structure but similar therapeutic use.

    Ferriprox: A brand name for Deferiprone, used for treating iron overload

Uniqueness of this compound:

This compound stands out due to its oral bioavailability, high affinity for iron, and versatility in scientific research and therapeutic applications.

Actividad Biológica

Deferasirox methyl ester (DFX-ME) is a derivative of the clinically used iron chelator deferasirox, which has garnered attention for its potential biological activities, particularly in oncology and epigenetic regulation. This article explores the biological activity of DFX-ME, focusing on its mechanisms of action, effects on cancer cells, and potential therapeutic applications.

Overview of this compound

Deferasirox is primarily known for its role in treating iron overload conditions, such as thalassemia and sickle cell disease. Its methyl ester derivative, DFX-ME, has been synthesized to enhance cell permeability and improve biological efficacy. The modification aims to retain the chelation properties while potentially offering additional benefits in cancer therapy.

1. Iron Chelation and Redox Activity:
DFX-ME functions as an iron chelator, binding free iron ions and preventing their participation in harmful redox reactions. This action reduces oxidative stress within cells, which can contribute to cellular damage and cancer progression .

2. Inhibition of Jumonji C Domain-Containing Histone Demethylases:
Recent studies have indicated that DFX-ME acts as an inhibitor of histone demethylases, specifically JMJD2A (KDM4A). This inhibition leads to increased levels of trimethylated histones, which can alter gene expression profiles favorably in cancer contexts . The ability to modulate epigenetic markers positions DFX-ME as a potential candidate for cancer therapies that target epigenetic regulation.

Antiproliferative Effects

The antiproliferative effects of DFX-ME have been evaluated in various cancer cell lines. In a study involving KYSE-150 esophageal cancer cells and HL-60 leukemia cells, DFX-ME demonstrated significant growth inhibition with GI50 values in the low micromolar range:

CompoundKYSE-150 GI50 (µM)HL-60 GI50 (µM)
DFX 3a3.27 ± 0.625.5 ± 0.4
DFX 3b0.45 ± 0.061.7 ± 0.3
DFX 3c0.46 ± 0.061.7 ± 0.2
DFX 3d0.85 ± 0.215.7 ± 1.3
DFX 3e2.24 ± 0.067.4 ± 6.8

This table illustrates that modifications leading to increased lipophilicity significantly enhance the compound's potency against these cancer cell lines .

Induction of Ferroptosis

DFX-ME has also been shown to induce ferroptosis, a form of regulated cell death associated with lipid peroxidation and iron dysregulation . By targeting mitochondria, the compound enhances oxidative stress specifically in cancer cells while sparing normal cells, which may lead to selective cytotoxicity .

Case Studies and Clinical Implications

Several preclinical studies have highlighted the therapeutic potential of DFX-ME:

  • Study on Esophageal Cancer: In vivo models demonstrated that treatment with DFX-ME resulted in reduced tumor growth rates compared to controls, suggesting systemic efficacy against solid tumors .
  • Mitochondrial Targeting: Research indicates that mitochondrial-targeted versions of deferasirox derivatives show enhanced anti-cancer effects due to localized delivery of the drug within the organelle crucial for iron metabolism .

Propiedades

IUPAC Name

methyl 4-[3,5-bis(2-hydroxyphenyl)-1,2,4-triazol-1-yl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O4/c1-29-22(28)14-10-12-15(13-11-14)25-21(17-7-3-5-9-19(17)27)23-20(24-25)16-6-2-4-8-18(16)26/h2-13,26-27H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQUCUUVFSUCLCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N2C(=NC(=N2)C3=CC=CC=C3O)C4=CC=CC=C4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the origin of Deferasirox Methyl Ester and how can it be detected?

A: this compound (2) is a related substance (impurity) observed during the process development of Deferasirox, an orally active iron chelating agent [, ]. It originates as a byproduct during the synthesis of Deferasirox. The research papers describe analytical methods, including chromatographic techniques, that enable the detection and quantification of this compound in the presence of Deferasirox [, ].

Q2: Could you elaborate on the synthesis and structural characterization of this compound?

A: The synthesis of this compound is described in the research papers, involving specific reaction conditions and reagents [, ]. While the papers do not provide complete spectroscopic data for this compound, they mention characterization techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) that can confirm its structure and differentiate it from Deferasirox [, ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.